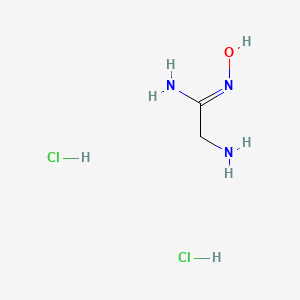
2-amino-N'-hydroxyethanimidamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N’-hydroxyethanimidamide dihydrochloride is a chemical compound with the molecular formula C2H9Cl2N3O and a molecular weight of 162.02 g/mol . It is commonly used in scientific research due to its diverse applications, including its role as a catalyst, a precursor in drug synthesis, and a potential antimicrobial agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-hydroxyethanimidamide dihydrochloride typically involves the reaction of 1-nitrosoethane-1,2-diamine with hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 2-amino-N’-hydroxyethanimidamide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N’-hydroxyethanimidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted compounds, and oxidized products. These products have diverse applications in different fields of research .
Aplicaciones Científicas De Investigación
2-amino-N’-hydroxyethanimidamide dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor in the synthesis of other compounds.
Biology: Investigated for its potential antimicrobial properties and its role in biological processes.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-N’-hydroxyethanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction leads to various biochemical and physiological responses, making it a valuable compound in research .
Comparación Con Compuestos Similares
2-amino-N’-hydroxyethanimidamide dihydrochloride can be compared with other similar compounds such as:
1-nitrosoethane-1,2-diamine: Shares a similar structure but lacks the dihydrochloride component.
Hydroxyethanimidamide derivatives: These compounds have similar functional groups but differ in their specific chemical properties and applications.
The uniqueness of 2-amino-N’-hydroxyethanimidamide dihydrochloride lies in its specific chemical structure, which imparts distinct properties and makes it suitable for a wide range of applications in scientific research .
Propiedades
Fórmula molecular |
C2H9Cl2N3O |
|---|---|
Peso molecular |
162.02 g/mol |
Nombre IUPAC |
2-amino-N'-hydroxyethanimidamide;dihydrochloride |
InChI |
InChI=1S/C2H7N3O.2ClH/c3-1-2(4)5-6;;/h6H,1,3H2,(H2,4,5);2*1H |
Clave InChI |
GCLHTRIOAQUSAH-UHFFFAOYSA-N |
SMILES isomérico |
C(/C(=N/O)/N)N.Cl.Cl |
SMILES canónico |
C(C(=NO)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




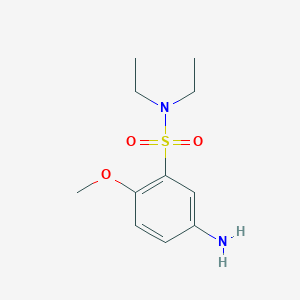

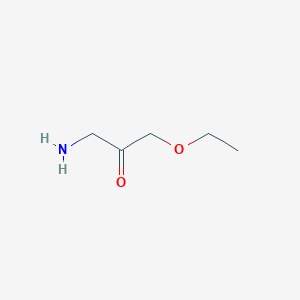



![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)

![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)
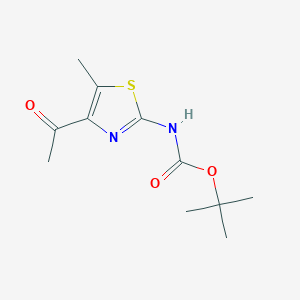
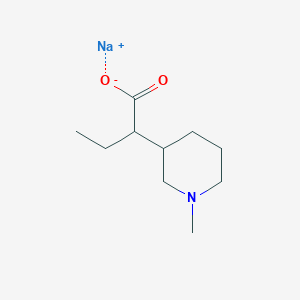
![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)
